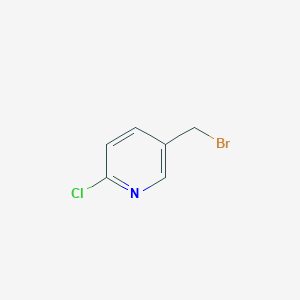

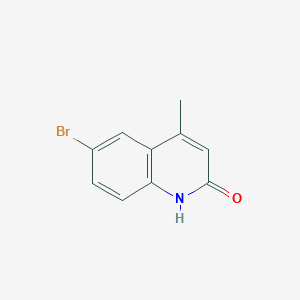

![molecular formula C4H7N7O4S B1276390 1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate CAS No. 65591-11-9](/img/structure/B1276390.png)

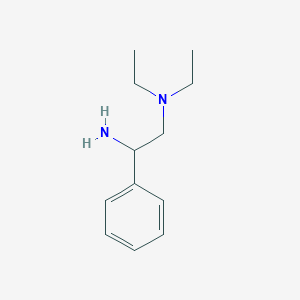

1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate

説明

1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate is a triazolopyrimidine that is [1,2,3]triazolo [4,5-d]pyrimidine bearing an amino substituent at position 7 . It belongs to the class of triazolopyridine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .科学的研究の応用

Synthesis and Chemical Properties

1H-1,2,3-Triazolo[4,5-d]pyrimidine derivatives have been synthesized and studied for their novel ring systems and chemical properties. For example, a study by Mozafari et al. (2016) involved the synthesis of several derivatives and investigated their properties using Density Functional Theory (DFT) to understand the regioselectivity of the ring closure, demonstrating the compound's potential in organic chemistry research (Mozafari, S., Shiri, A., Bakavoli, M., Akbarzadeh, M., Saadat, K., & Etemadi, Y., 2016).

Energetic Material Applications

In the field of materials science, specifically in developing energetic materials, 1H-1,2,3-Triazolo[4,5-d]pyrimidine derivatives have shown promise. Zhang et al. (2021) synthesized a novel energetic compound using this derivative, demonstrating its higher decomposition temperature compared to TNT and predicting its potential as a high-energy insensitivity material (Zhang, G., Xiong, H., Yang, P., Lei, C., Hu, W., Cheng, G., & Yang, H., 2021).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of 1H-1,2,3-Triazolo[4,5-d]pyrimidine have been utilized in creating novel structures. Fonari et al. (2004) synthesized novel pyrimidine derivatives and investigated them as ligands for co-crystallization, forming complex 2D and 3D networks through hydrogen bonding, indicating their significance in the development of new supramolecular architectures (Fonari, M., Simonov, Y., Chumakov, Y., Bocelli, G., Ganin, E. V., & Yavolovskii, A. А., 2004).

Safety And Hazards

特性

IUPAC Name |

sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N7.H2O4S/c5-2-1-3(10-11-9-1)8-4(6)7-2;1-5(2,3)4/h(H5,5,6,7,8,9,10,11);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQDKQQCJXLDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=NNN=C1N=C(N=C2N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8070334 | |

| Record name | 1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8070334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate | |

CAS RN |

65591-11-9 | |

| Record name | 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65591-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7-diamine, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065591119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8070334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1276323.png)

![4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B1276346.png)

![3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1276351.png)